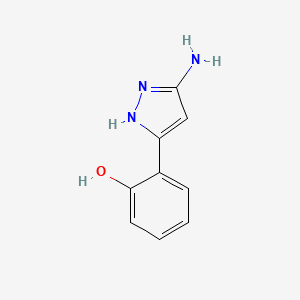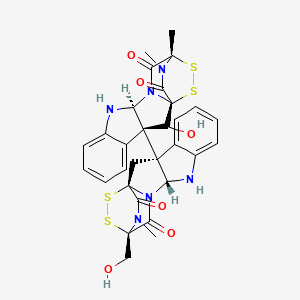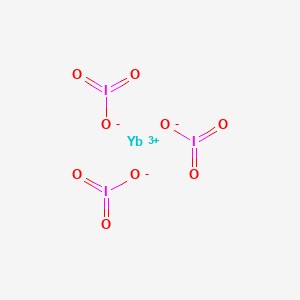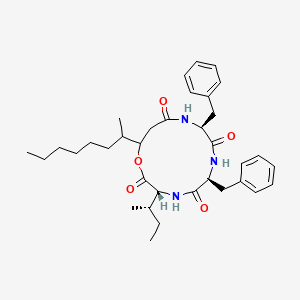
2-(5-amino-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-amino-1H-pyrazol-3-yl)phenol” is an organic compound that is useful in chemical synthesis studies . It has the empirical formula C9H8N2O and a molecular weight of 160.17 . The compound is part of the heterocyclic compounds class, which are known for their broad spectrum of physical, chemical, and biological characteristics .
Molecular Structure Analysis
The molecular structure of “2-(5-amino-1H-pyrazol-3-yl)phenol” is characterized by a pyrazole ring attached to a phenol group . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .
Physical And Chemical Properties Analysis
“2-(5-amino-1H-pyrazol-3-yl)phenol” has a melting point of 90-94 °C . It is part of the heterocyclic compounds class, which are known for their solubility in water and other polar solvents .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(5-amino-1H-pyrazol-3-yl)phenol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that these compounds displayed superior antipromastigote activity .
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of pyrazole derivatives. These derivatives have been reported to be widely used in organic synthesis for the preparation of various heterocyclic compounds .
Agro-Chemical Applications
Pyrazole derivatives, which include 2-(5-amino-1H-pyrazol-3-yl)phenol, envelop promising agro-chemical potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
Fluorescent Applications
Pyrazole derivatives are also known for their fluorescent properties . This makes them useful in various applications that require fluorescence.
Biological Affinities
Recent studies have focused on the novel biological affinities of pyrazoles . This systematic review covers the published studies from 1990 to date, providing an overview of the recent advances in synthetic approaches for the preparation of pyrazoles .
Nonlinear Optical Devices
Pyranoquinoline derivatives, which can be synthesized from pyrazole compounds, have demonstrated potential for use in nonlinear optical devices .
Antitumor Applications
Pyrazole derivatives have been reported to exhibit antitumor activities . This makes them potential candidates for the development of new anticancer drugs.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .
Direcciones Futuras
Given the broad range of chemical and biological properties of pyrazole derivatives , there is significant potential for future research and development of “2-(5-amino-1H-pyrazol-3-yl)phenol”. This could include exploring its potential applications in various fields such as medicine, agriculture, and fluorescence studies .
Mecanismo De Acción
Target of Action
The compound 2-(5-amino-1H-pyrazol-3-yl)phenol, also known as 2-(3-Amino-1H-pyrazol-5-yl)phenol, is a derivative of pyrazole . Pyrazole derivatives have been found to possess a broad spectrum of biological activities, including antifungal and antimicrobial properties.
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets due to their versatile structure . The specific interaction of 2-(5-amino-1H-pyrazol-3-yl)phenol with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities
Result of Action
Some pyrazole derivatives have been found to possess antifungal and antimicrobial properties. The specific effects of 2-(5-amino-1H-pyrazol-3-yl)phenol would need further investigation.
Propiedades
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFRHKUNZLFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695218 |
Source


|
| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10523-64-5 |
Source


|
| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














